molecular formula C18H19F2N3O2S B2739142 N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953212-48-1

N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2739142
CAS No.: 953212-48-1
M. Wt: 379.43
InChI Key: FYSXYGFZFUXFKA-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H19F2N3O2S and its molecular weight is 379.43. The purity is usually 95%.
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Biological Activity

N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound with a complex structure that combines a difluorobenzyl moiety and a thiazolo-pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of kinases and its possible antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F2N4O2C_{17}H_{16}F_2N_4O_2, with a molecular weight of 346.33 g/mol. The compound features a thiazolopyrimidine core, which is known for its presence in various kinase inhibitors. The structural characteristics that contribute to its biological activity include:

Feature Description
Thiazolopyrimidine Core Structural motif linked to kinase inhibition
Difluorobenzyl Moiety Enhances biological activity and stability
Acetamide Group Potentially involved in biological interactions

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cellular necrosis pathways. This suggests that the compound could potentially mitigate cell death associated with various pathological conditions .

Antimicrobial Properties

The thiazolopyrimidine core has been associated with antimicrobial activity in several studies. Investigating whether this compound possesses antibacterial properties against bacteria and fungi could be a promising research avenue. The presence of functional groups like the difluorobenzyl and acetamide moieties may enhance its efficacy against microbial pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications to the molecule's structure can significantly influence its pharmacological properties. For instance:

Modification Effect on Activity
Addition of electron-withdrawing groupsMay enhance potency against certain targets
Alteration of the difluorobenzyl moietyCould affect binding affinity to kinases

Case Studies and Research Findings

  • Anticancer Activity : Compounds with similar structures have shown cytotoxicity against various cancer cell lines. For instance, derivatives containing thiazole and pyrimidine rings have demonstrated significant antiproliferative effects .
  • Antibacterial Activity : Studies on related compounds indicate potential effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the need for further investigation into the antibacterial capabilities of this compound .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2S/c1-10(2)15-7-17(25)23-11(9-26-18(23)22-15)6-16(24)21-8-12-13(19)4-3-5-14(12)20/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXYGFZFUXFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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